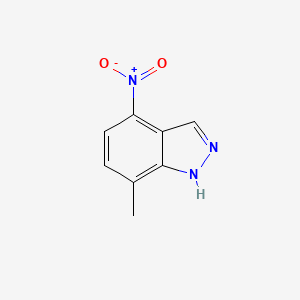

7-Methyl-4-nitro-1H-indazole

Description

BenchChem offers high-quality 7-Methyl-4-nitro-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Methyl-4-nitro-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-methyl-4-nitro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-5-2-3-7(11(12)13)6-4-9-10-8(5)6/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKEDNDOLNBGUEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)[N+](=O)[O-])C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80705945 | |

| Record name | 7-Methyl-4-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80705945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858227-24-4 | |

| Record name | 7-Methyl-4-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80705945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 7-Methyl-4-Nitro-1H-Indazole: A Key Pharmaceutical Intermediate

Executive Summary: The indazole nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. This guide provides a detailed, two-step synthetic pathway to 7-methyl-4-nitro-1H-indazole, a valuable building block for drug discovery, starting from the readily available 2,6-dimethylaniline. The synthesis involves an initial diazotization and intramolecular cyclization to form 7-methyl-1H-indazole, followed by a regioselective nitration. This document outlines the underlying chemical principles, provides step-by-step experimental protocols, and discusses critical process parameters, grounded in established chemical literature to ensure scientific integrity and reproducibility for researchers and drug development professionals.

Introduction

Indazole derivatives are a critical class of heterocyclic compounds exhibiting a wide array of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1] The specific molecule, 7-methyl-4-nitro-1H-indazole, serves as a versatile intermediate in the synthesis of more complex pharmaceutical targets. Its structure, featuring a reactive nitro group and a directing methyl group on the indazole core, allows for diverse functionalization, making it a valuable precursor in the development of novel therapeutics.

This guide details a robust and well-documented synthetic route commencing with 2,6-dimethylaniline. The chosen pathway is notable for its efficiency and reliance on classical, well-understood organic transformations, making it accessible for both academic and industrial laboratory settings.

Overall Synthetic Strategy

The synthesis is logically divided into two primary transformations: the formation of the indazole ring system followed by its subsequent nitration.

-

Step 1: Synthesis of 7-Methyl-1H-indazole. This step is achieved via the Jacobson Indazole Synthesis, which involves the diazotization of an o-alkylaniline followed by an intramolecular cyclization.[2]

-

Step 2: Regioselective Nitration. The intermediate, 7-methyl-1H-indazole, is then subjected to nitration to introduce a nitro group at the C4 position of the benzene ring.

The complete workflow is illustrated below.

Caption: Overall synthetic workflow from 2,6-dimethylaniline.

Part 1: Synthesis of 7-Methyl-1H-indazole

This transformation leverages the classical diazotization of a primary aromatic amine, followed by an in-situ cyclization. The ortho-methyl group of the resulting diazonium salt acts as the carbon source for the formation of the pyrazole ring fused to the benzene nucleus.

Principle and Mechanism

The reaction begins with the treatment of 2,6-dimethylaniline with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid, typically hydrochloric or sulfuric acid.[3] This process, known as diazotization, converts the primary amino group into a diazonium salt. The resulting 2,6-dimethylbenzenediazonium intermediate is unstable and, under the reaction conditions, undergoes a spontaneous intramolecular electrophilic cyclization. The diazonium group attacks the ortho-methyl group, leading to the formation of the indazole ring system with the elimination of a proton. This type of reaction is a well-established method for constructing the 1H-indazole core from o-toluidine and its derivatives.[4]

Caption: Key transformations in the formation of 7-methyl-1H-indazole.

Experimental Protocol: 7-Methyl-1H-indazole

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

|---|---|---|---|

| 2,6-Dimethylaniline | 121.18 | 10.0 g | 0.0825 |

| Sodium Nitrite (NaNO₂) | 69.00 | 6.25 g | 0.0906 |

| Glacial Acetic Acid | 60.05 | 200 mL | - |

| Water | 18.02 | 10 mL | - |

| Diethyl Ether | 74.12 | As needed | - |

| Sodium Bicarbonate (sat. soln.) | 84.01 | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Procedure

-

In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (0.0825 mol) of 2,6-dimethylaniline in 200 mL of glacial acetic acid. Cool the solution to 15-20°C in an ice-water bath.

-

In a separate beaker, dissolve 6.25 g (0.0906 mol) of sodium nitrite in 10 mL of water.

-

Add the sodium nitrite solution dropwise to the stirred aniline solution over 30 minutes, ensuring the internal temperature does not exceed 25°C.[5]

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2 hours.

-

Pour the reaction mixture into 500 mL of ice-cold water and stir for 15 minutes.

-

Extract the aqueous mixture with diethyl ether (3 x 150 mL).

-

Combine the organic extracts and wash them sequentially with water (100 mL), saturated sodium bicarbonate solution (2 x 100 mL) until effervescence ceases, and finally with brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure 7-methyl-1H-indazole.

Part 2: Regioselective Nitration of 7-Methyl-1H-indazole

The introduction of a nitro group onto the 7-methyl-1H-indazole core is a critical step. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the existing substituents on the bicyclic system.

Principle and Mechanism

The nitration of 7-methyl-1H-indazole involves treating the substrate with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).

The regiochemical outcome is directed by the substituents on the benzene ring. The fused pyrazole ring acts as an activating group, while the methyl group at position 7 is also an ortho-, para-director. In this specific case, the substitution is strongly directed to the C4 position, which is para to the methyl group and ortho to the point of fusion of the pyrazole ring. While substitution at C5 is also possible, the C4 position is generally favored. Studies on the reactivity of substituted indazoles confirm that nitration often occurs at positions 4 or 6, depending on the substitution pattern.[6]

Experimental Protocol: 7-Methyl-4-nitro-1H-indazole

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

|---|---|---|---|

| 7-Methyl-1H-indazole | 132.16 | 5.0 g | 0.0378 |

| Sulfuric Acid (conc., 98%) | 98.08 | 25 mL | - |

| Nitric Acid (conc., 70%) | 63.01 | 3.5 mL | - |

| Ice | - | As needed | - |

| Water | 18.02 | As needed | - |

Procedure

-

Caution: This procedure involves strong acids and a potentially exothermic reaction. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

In a 100 mL flask, carefully add 5.0 g (0.0378 mol) of 7-methyl-1H-indazole to 25 mL of concentrated sulfuric acid, stirring gently until fully dissolved. Cool the mixture to 0-5°C using an ice-salt bath.

-

Prepare the nitrating mixture by slowly adding 3.5 mL of concentrated nitric acid to a separate flask, also cooled in an ice bath.

-

Add the cold nitrating mixture dropwise to the stirred indazole solution over 20-30 minutes. Maintain the internal temperature below 10°C throughout the addition.

-

After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 1 hour.

-

Carefully pour the reaction mixture onto approximately 100 g of crushed ice with vigorous stirring. A precipitate should form.

-

Allow the ice to melt completely, then collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with cold water until the washings are neutral to litmus paper.

-

Dry the product under vacuum to yield 7-methyl-4-nitro-1H-indazole. Further purification can be achieved by recrystallization if necessary.

Conclusion

The synthetic route from 2,6-dimethylaniline to 7-methyl-4-nitro-1H-indazole presented in this guide is a reliable and scalable method for producing this key pharmaceutical intermediate. By following the detailed protocols and understanding the underlying chemical principles, researchers can effectively synthesize this valuable compound for further application in drug discovery and development programs. The self-validating nature of these classical reactions, supported by extensive literature, ensures a high degree of success and reproducibility.

References

- Benchchem. Synthesis of 7-Methyl-1H-indazole-3-carboxamide from 7-methyl-indole: An Application Note and Protocol. Available at: https://www.benchchem.com/synthesis/7-methyl-1h-indazole-3-carboxamide-synthesis

- ChemicalBook. Indazole - Synthesis and Reactions as a Chemical Reagent. 2022-01-29. Available at: https://www.chemicalbook.com/article/indazole-synthesis-and-reactions-as-a-chemical-reagent.htm

- Science of Synthesis. 1H-Indazoles. 2002. Available at: https://science-of-synthesis.thieme.com/app/toc/?id=10.1055/sos-SD-012-00247

- Organic Chemistry Portal. Synthesis of indazoles. Available at: https://www.organic-chemistry.org/synthesis/heterocycles/benzo-fused/indazoles.shtm

- Park, S. H., et al. Synthesis of 1H-Indazoles via Silver(I)

- Glinyanaya, O. V., et al. Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. Beilstein Journal of Organic Chemistry. 2024.

- PrepChem.com. Synthesis of 2,6-dimethylaniline. Available at: https://www.prepchem.com/synthesis-of-2-6-dimethylaniline

- Grygorenko, O. O., et al. Scalable synthesis and properties of 7-methyl-4-azaindole.

- Journal of Chemical and Pharmaceutical Research. Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid. 2014.

- Organic Chemistry Portal. Diazotisation. Available at: https://www.organic-chemistry.

- Elguero, J., et al. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. 2012.

- Chetry, M., et al. Formation of an unexpected 3,3-diphenyl-3H-indazole through a facile intramolecular [2 + 3] cycloaddition of the diazo intermediate. Beilstein Journal of Organic Chemistry. 2019.

Sources

- 1. jocpr.com [jocpr.com]

- 2. Formation of an unexpected 3,3-diphenyl-3H-indazole through a facile intramolecular [2 + 3] cycloaddition of the diazo intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diazotisation [organic-chemistry.org]

- 4. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Starting Materials and Reagents for the Synthesis of 7-Methyl-4-nitro-1H-indazole

This guide provides a comprehensive technical overview of the synthetic pathways, requisite starting materials, and reagents for the preparation of 7-methyl-4-nitro-1H-indazole. Designed for researchers, scientists, and professionals in drug development, this document delves into the chemical logic underpinning the synthetic strategies, ensuring a blend of theoretical knowledge and practical application.

Introduction

7-Methyl-4-nitro-1H-indazole is a heterocyclic aromatic compound of significant interest in medicinal chemistry and pharmaceutical development. Its structural motif is a key component in various biologically active molecules. The strategic placement of the methyl and nitro groups on the indazole core allows for diverse functionalization, making it a valuable intermediate in the synthesis of complex therapeutic agents. Understanding the synthesis of this molecule is paramount for its efficient and scalable production.

This guide will primarily focus on the most plausible and efficient synthetic route, while also exploring a potential alternative. The core of our recommended strategy involves the construction of the indazole ring from a pre-functionalized aromatic precursor.

Proposed Primary Synthetic Route: Diazotization and Cyclization of 2,6-Dimethyl-3-nitroaniline

The most direct and regioselective approach to 7-methyl-4-nitro-1H-indazole is through the diazotization of 2,6-dimethyl-3-nitroaniline, followed by an intramolecular cyclization. This method is predicated on the well-established synthesis of indazoles from ortho-methyl anilines.

Logical Workflow for the Primary Synthetic Route

Caption: Proposed primary synthetic route for 7-methyl-4-nitro-1H-indazole.

Core Starting Material: 2,6-Dimethyl-3-nitroaniline

The choice of 2,6-dimethyl-3-nitroaniline as the primary starting material is strategic. The ortho-positioning of a methyl group relative to the amino group facilitates the intramolecular cyclization required for the formation of the indazole ring. The pre-existing nitro group at the 3-position and the second methyl group at the 6-position directly translate to the desired 4-nitro and 7-methyl substitution pattern on the final indazole product. This starting material is commercially available from various chemical suppliers, which is a significant advantage for research and development.

| Starting Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2,6-Dimethyl-3-nitroaniline | 67083-28-7 | C₈H₁₀N₂O₂ | 166.18 |

Key Reagents and Their Functions

The transformation of 2,6-dimethyl-3-nitroaniline into 7-methyl-4-nitro-1H-indazole hinges on the following key reagents:

-

Sodium Nitrite (NaNO₂): This is the source of the nitrosonium ion (NO⁺), which is the electrophile that reacts with the primary aromatic amine to form the diazonium salt intermediate.

-

Acid (e.g., Glacial Acetic Acid, Hydrochloric Acid): The acidic medium serves two primary purposes. Firstly, it protonates nitrous acid (formed in situ from sodium nitrite) to generate the active electrophile. Secondly, it provides the acidic environment necessary to stabilize the resulting diaonium salt and facilitate the subsequent cyclization.

Experimental Protocol: Synthesis of 7-Methyl-4-nitro-1H-indazole

The following protocol is a proposed method based on analogous syntheses of nitroindazoles from substituted anilines.

-

Dissolution of Starting Material: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 2,6-dimethyl-3-nitroaniline (1 equivalent) in glacial acetic acid at room temperature.

-

Cooling: Cool the solution to 0-5 °C in an ice-water bath.

-

Preparation of Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of water.

-

Diazotization: Slowly add the sodium nitrite solution dropwise to the stirred aniline solution, ensuring the temperature is maintained below 5 °C. The reaction is exothermic.

-

Reaction and Cyclization: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 30 minutes, and then allow it to slowly warm to room temperature. The cyclization of the diazonium salt intermediate to the indazole occurs in situ. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into a beaker of crushed ice with stirring. The crude product will precipitate out of the solution.

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any residual acid and salts. The crude 7-methyl-4-nitro-1H-indazole can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Alternative Synthetic Route: Direct Nitration of 7-Methyl-1H-indazole

An alternative approach to the synthesis of 7-methyl-4-nitro-1H-indazole is the direct nitration of a 7-methyl-1H-indazole precursor. While seemingly straightforward, this route presents significant challenges in terms of regioselectivity.

Logical Workflow for the Alternative Synthetic Route

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 7-methyl-4-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the structural elucidation of novel chemical entities. This guide provides a detailed analysis of the predicted ¹H and ¹³C NMR chemical shifts for 7-methyl-4-nitro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry. In the absence of direct experimental data for this specific molecule, this paper leverages high-level computational data for the parent compound, 7-nitro-1H-indazole, and elucidates the expected spectral perturbations introduced by the C7-methyl group. By integrating theoretical predictions with fundamental principles of NMR spectroscopy, this document serves as a robust reference for researchers working with substituted indazoles.

Introduction: The Role of NMR in Heterocyclic Chemistry

The indazole scaffold is a prominent feature in numerous pharmacologically active compounds, exhibiting a wide range of biological activities including anti-inflammatory, anti-tumor, and antiviral properties[1][2]. The precise substitution pattern on the indazole ring system is critical to its biological function, and unambiguous structural confirmation is paramount. High-resolution NMR spectroscopy, encompassing both ¹H and ¹³C nuclei, provides a detailed fingerprint of the molecular structure, enabling the precise assignment of atoms and the elucidation of subtle electronic effects within the molecule[3][4].

This guide focuses on 7-methyl-4-nitro-1H-indazole, a derivative whose electronic landscape is shaped by the interplay of an electron-donating methyl group and a strongly electron-withdrawing nitro group. Understanding the NMR spectrum of this molecule is crucial for its unambiguous identification and for predicting its chemical reactivity.

Molecular Structure and Electronic Environment

The structure of 7-methyl-4-nitro-1H-indazole features a bicyclic aromatic system with two nitrogen atoms in the five-membered ring. The key substituents influencing the NMR chemical shifts are the nitro group at position 4 and the methyl group at position 7.

-

The 4-Nitro Group: As a potent electron-withdrawing group, the nitro functionality significantly deshields the nuclei within the aromatic system, particularly those in close proximity (ortho and para positions). This is expected to cause a downfield shift (higher ppm values) for the protons and carbons of the indazole core.

-

The 7-Methyl Group: Conversely, the methyl group is weakly electron-donating through an inductive effect. This will lead to a slight shielding of the nearby nuclei, resulting in a modest upfield shift (lower ppm values) for the protons and carbons in its vicinity.

The tautomeric form of the indazole ring is also a critical consideration. For most indazoles in neutral solution, the 1H-tautomer is the predominant form and is the basis for the analysis presented here[5].

Predicted ¹H and ¹³C NMR Chemical Shifts

Analysis of the Parent Compound: 7-nitro-1H-indazole

The calculated chemical shifts for 7-nitro-1H-indazole provide a baseline for understanding the electronic environment of the ring system. The strong deshielding effect of the C7-nitro group is evident in the predicted chemical shifts.

Perturbative Effects of the C7-Methyl Group

The introduction of a methyl group at position 7 in 7-methyl-4-nitro-1H-indazole will introduce predictable changes to the NMR spectrum of the 4-nitro-1H-indazole core.

-

¹H NMR: The most significant effect will be the appearance of a new signal for the methyl protons, typically in the range of 2.3-2.7 ppm. The protons on the benzene ring (H5 and H6) are expected to experience a slight upfield shift due to the electron-donating nature of the methyl group. The H3 proton on the pyrazole ring should be less affected.

-

¹³C NMR: The methyl carbon itself will appear as a new signal in the aliphatic region (typically 15-25 ppm). The C7 carbon, now directly attached to the methyl group, will experience a significant downfield shift due to the alpha-carbon effect. The adjacent carbons (C6 and C7a) will likely show a modest upfield shift (beta-carbon effect).

Tabulated Predicted Chemical Shifts

The following tables summarize the computationally predicted chemical shifts for 7-nitro-1H-indazole and the extrapolated, expected chemical shifts for 7-methyl-4-nitro-1H-indazole.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm)

| Proton | 7-nitro-1H-indazole (Calculated)[6] | 7-methyl-4-nitro-1H-indazole (Expected) | Rationale for Shift Change |

| H3 | 8.43 | ~8.4 | Minimal effect from the distant methyl group. |

| H5 | 7.82 | ~7.7 | Slight shielding (upfield shift) from the C7-methyl group. |

| H6 | 7.35 | ~7.25 | Shielding from the adjacent C7-methyl group. |

| 7-CH₃ | N/A | ~2.5 | Typical chemical shift for an aromatic methyl group. |

| N1-H | 13.91 | ~13.8 | Minor perturbation from the C7-methyl group. |

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)

| Carbon | 7-nitro-1H-indazole (Calculated)[6] | 7-methyl-4-nitro-1H-indazole (Expected) | Rationale for Shift Change |

| C3 | 135.2 | ~135 | Minimal effect from the distant methyl group. |

| C3a | 125.1 | ~125 | Minor perturbation. |

| C4 | 140.0 (NO₂) | ~140 | The position of the nitro group is unchanged. |

| C5 | 120.3 | ~119.5 | Slight shielding from the C7-methyl group. |

| C6 | 129.4 | ~128.5 | Shielding from the adjacent C7-methyl group. |

| C7 | 132.0 (NO₂) | ~142 | Deshielding due to direct attachment of the methyl group. |

| C7a | 140.3 | ~139.5 | Slight shielding from the adjacent C7-methyl group. |

| 7-CH₃ | N/A | ~20 | Typical chemical shift for an aromatic methyl carbon. |

Experimental Protocol for NMR Data Acquisition

To experimentally validate the predicted chemical shifts, the following protocol is recommended.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified 7-methyl-4-nitro-1H-indazole in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent can influence chemical shifts, so consistency is key[3].

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, a spectral width of 16 ppm, and a relaxation delay of 2 seconds.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm) or an internal standard like tetramethylsilane (TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024-4096 scans, a spectral width of 240 ppm, and a relaxation delay of 2-5 seconds.

-

Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

-

2D NMR for Unambiguous Assignment:

-

To confirm assignments, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

-

Visualization of Electronic Influences

The following diagram illustrates the key electronic effects of the nitro and methyl substituents on the aromatic ring of 7-methyl-4-nitro-1H-indazole, which are responsible for the observed and predicted chemical shifts.

Caption: Electronic effects in 7-methyl-4-nitro-1H-indazole.

Conclusion

While experimental NMR data for 7-methyl-4-nitro-1H-indazole remains to be published, a robust prediction of its ¹H and ¹³C NMR spectra can be achieved through the analysis of high-level computational data for the parent 7-nitro-1H-indazole and the application of fundamental principles of substituent effects. The electron-withdrawing nitro group at C4 is expected to cause a general downfield shift of the ring signals, while the electron-donating methyl group at C7 will introduce localized shielding effects. This in-depth guide provides researchers with a reliable framework for the identification and characterization of this and related substituted indazole derivatives, underscoring the powerful synergy between computational chemistry and experimental NMR spectroscopy.

References

- Elguero, J., Fruchier, A., & Pardo, C. (2011). Spectre de l'indazole en résonance magnétique nucléaire du 13C. Canadian Journal of Chemistry.

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.

-

Silva, A. M., & Cavaleiro, J. A. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom, 235-257. [Link]

-

Alarcón, S. H., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5697-5711. [Link]

-

Gaikwad, M. V., et al. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Journal of Applied Organometallic Chemistry, 2(1), 7-14. [Link]

-

Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

-

Gaikwad, D. D., et al. (2015). Synthesis of indazole motifs and their medicinal importance: An overview. ChemInform, 46(21). [Link]

Sources

- 1. jaoc.samipubco.com [jaoc.samipubco.com]

- 2. researchgate.net [researchgate.net]

- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. researchgate.net [researchgate.net]

- 6. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

solubility of 7-methyl-4-nitro-1H-indazole in DMSO and other organic solvents

An In-Depth Technical Guide to the Solubility of 7-methyl-4-nitro-1H-indazole in DMSO and Other Organic Solvents

Authored by: A Senior Application Scientist

Abstract

The determination of a compound's solubility is a cornerstone of early-stage drug discovery and chemical process development. This guide provides a comprehensive technical overview of the principles and methodologies for assessing the solubility of 7-methyl-4-nitro-1H-indazole, a novel heterocyclic compound. We delve into the theoretical underpinnings of its solubility based on its molecular structure, present detailed protocols for experimental determination, and offer a comparative framework for its dissolution in dimethyl sulfoxide (DMSO) and a range of other common organic solvents. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reproducible solubility profile for this and similar small molecules.

Introduction: The Critical Role of Solubility

In the journey of a bioactive small molecule from discovery to application, solubility is a fundamental physicochemical property that dictates its fate.[1][2] Poor solubility can lead to challenges in formulation, variable absorption, and unreliable outcomes in biological assays.[3] 7-methyl-4-nitro-1H-indazole, a substituted indazole, belongs to a class of heterocyclic compounds known for their wide range of biological activities, including potential roles as kinase inhibitors and anti-inflammatory agents.[4][5]

The structure of 7-methyl-4-nitro-1H-indazole, featuring a polar nitro group, a bicyclic aromatic system, and a non-polar methyl group, suggests a complex solubility profile. Understanding how this molecule interacts with various solvents is paramount for its effective use in research and development. Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely used in chemical libraries due to its exceptional ability to dissolve a broad spectrum of both polar and non-polar compounds.[6][7] However, reliance on DMSO alone is insufficient. A comprehensive solubility profile across multiple organic solvents is essential for downstream applications such as reaction chemistry, purification, and formulation.

This guide provides the necessary theoretical background and practical, field-proven protocols to empower researchers to accurately determine the solubility of 7-methyl-4-nitro-1H-indazole.

Physicochemical Principles and Predictive Analysis

The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[8] The adage "like dissolves like" is the guiding principle: polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[8]

Molecular Structure Analysis of 7-methyl-4-nitro-1H-indazole:

-

Indazole Core: The fused aromatic ring system contributes to van der Waals interactions and potential π-π stacking, favoring solubility in aromatic or moderately polar solvents.

-

Nitro Group (-NO₂): This is a strongly polar, electron-withdrawing group capable of dipole-dipole interactions and acting as a hydrogen bond acceptor. This feature enhances solubility in polar solvents.

-

Methyl Group (-CH₃): A non-polar, hydrophobic group that increases the lipophilicity of the molecule, favoring solubility in less polar organic solvents.

-

Indazole N-H: The proton on the pyrazole ring can act as a hydrogen bond donor, contributing to solubility in protic solvents like alcohols.

The interplay of these functional groups suggests that 7-methyl-4-nitro-1H-indazole will exhibit moderate to good solubility in polar aprotic solvents like DMSO and DMF, and potentially in polar protic solvents like ethanol, while showing limited solubility in non-polar solvents like hexane.

Before embarking on lab-intensive experiments, computational tools can provide valuable solubility estimates.[1][3] Various machine learning and physics-based models predict solubility based on molecular descriptors, offering a rational starting point for solvent selection.[1][9][10]

Experimental Workflow for Solubility Determination

A robust determination of solubility involves a multi-step process, from initial qualitative assessment to precise quantitative measurement. The following workflow ensures accuracy and reproducibility.

Sources

- 1. d-nb.info [d-nb.info]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. sciforum.net [sciforum.net]

- 4. researchgate.net [researchgate.net]

- 5. jaoc.samipubco.com [jaoc.samipubco.com]

- 6. lifechemicals.com [lifechemicals.com]

- 7. ptacts.uspto.gov [ptacts.uspto.gov]

- 8. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 9. researchgate.net [researchgate.net]

- 10. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7-Methyl-4-nitro-1H-indazole: Synthesis, Properties, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 7-methyl-4-nitro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry. Drawing upon established principles of organic chemistry and data from analogous structures, this document outlines a plausible synthetic route, detailed characterization protocols, and an analysis of its expected chemical behavior. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel indazole derivatives in drug discovery and development.

Introduction: The Indazole Scaffold in Drug Discovery

The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, is a privileged scaffold in medicinal chemistry.[1][2] Its unique structural and electronic properties have led to its incorporation into a wide array of therapeutic agents with diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[3] The introduction of substituents, such as nitro and methyl groups, onto the indazole core allows for the fine-tuning of its physicochemical and pharmacological properties. 7-Nitro-1H-indazole, for instance, is a well-characterized inhibitor of neuronal nitric oxide synthase (nNOS), highlighting the potential of nitroindazoles in targeting specific biological pathways.[4][5] This guide focuses on the 7-methyl-4-nitro-1H-indazole isomer, providing a detailed exploration of its synthesis and properties to facilitate its investigation as a potential drug candidate or chemical probe.

Synthesis of 7-Methyl-4-nitro-1H-indazole: A Proposed Route

Proposed Synthetic Pathway

The proposed multi-step synthesis involves the protection of the amino group, followed by selective nitration, deprotection, diazotization, and intramolecular cyclization to yield the target compound.

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. 7-Nitroindazole - Wikipedia [en.wikipedia.org]

- 5. 7-Nitroindazole | C7H5N3O2 | CID 1893 - PubChem [pubchem.ncbi.nlm.nih.gov]

Exploring the Tautomeric Landscape of Substituted Indazoles: A Guide to Characterization and Application in Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous FDA-approved drugs and promising clinical candidates.[1][2][3] Its biological efficacy is profoundly dictated by its three-dimensional structure and the precise orientation of its hydrogen bonding functionalities. A critical and influential aspect of indazole chemistry is prototropic tautomerism, the dynamic equilibrium between structural isomers that can dramatically alter a molecule's physicochemical properties and pharmacological activity.[2][4] This technical guide provides a comprehensive exploration of tautomerism in substituted indazoles, focusing on the prevalent 1H- and 2H-tautomers. We will dissect the key factors governing this equilibrium, detail robust experimental and computational methodologies for its characterization, and discuss the profound implications for the rational design of novel indazole-based therapeutics.

The Fundamentals of Indazole Tautomerism

Indazole, or benzopyrazole, is a bicyclic aromatic heterocycle formed by the fusion of a benzene ring with a pyrazole ring.[2][3] This structure can exist in three potential tautomeric forms: 1H-indazole, 2H-indazole, and 3H-indazole.[1][5][6][7] However, the 3H-tautomer is significantly less stable and rarely observed, making the equilibrium between the 1H- and 2H-forms the primary focus of scientific investigation.[8]

-

1H-Indazole: This tautomer features a benzenoid structure, where the benzene ring retains its full aromaticity. It is thermodynamically the most stable form in the majority of cases.[1][2][3][6][8][9][10][11] The free energy of the 1H-tautomer is approximately 2.3 to 5.1 kcal/mol lower than the 2H-form, confirming its energetic preference.[6][7][12]

-

2H-Indazole: Also known as isoindazole, this tautomer possesses a quinonoid character in the six-membered ring, which disrupts the full aromaticity of the benzene moiety, contributing to its generally higher energy state.[8][13]

The dynamic equilibrium between these two principal forms is a subtle yet critical feature that medicinal chemists must understand and control.

Caption: Prototropic annular tautomerism in the indazole core.

Factors Influencing the Tautomeric Equilibrium

While the 1H-tautomer is the default stable form, the equilibrium can be significantly shifted by a delicate interplay of electronic, steric, and environmental factors. A deep understanding of these influences is paramount for predicting and engineering the desired tautomeric state in a drug candidate.

-

Substituent Effects: The nature and position of substituents on the indazole ring are powerful modulators of tautomeric preference.

-

Electronic Effects: Electron-withdrawing groups (EWGs), such as -NO₂, can decrease the energy difference between the two tautomers, making the 2H-form more accessible, although the 1H-form often remains predominant.[9][12] Conversely, electron-donating groups (EDGs) can further stabilize the electron-rich 1H-benzenoid system.

-

-

Solvent Effects: The surrounding solvent environment plays a crucial role, particularly in solution-phase applications.

-

Polarity: The 2H-tautomer exhibits a significantly larger dipole moment (e.g., 3.40 D for 2-methyl-2H-indazole) compared to the 1H-tautomer (e.g., 1.50 D for 1-methyl-1H-indazole).[7][8] Consequently, polar solvents can preferentially stabilize the 2H-form, potentially shifting the equilibrium.

-

Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can differentially stabilize the N-H protons of the two forms.[12] In aprotic solvents, certain 3-substituted indazoles can form highly stable centrosymmetric dimers via intermolecular hydrogen bonds, which strongly favors the 2H-tautomer.[9][12]

-

Caption: Key factors that modulate the indazole tautomeric equilibrium.

Experimental and Computational Characterization of Tautomers

Accurate determination of the predominant tautomeric form is not a trivial pursuit; it requires a multi-faceted approach combining high-resolution spectroscopy and theoretical calculations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful and widely used technique for tautomer identification in both solution and solid states.[14] Its strength lies in its ability to provide direct, unambiguous information about the chemical environment of each atom in the molecule. By comparing the observed chemical shifts and coupling constants to those of "locked" N-alkylated standards (i.e., 1-methyl-1H- and 2-methyl-2H-indazole derivatives), one can confidently assign the tautomeric structure. This comparative method forms a self-validating system for structural elucidation.[12]

Experimental Protocol: Tautomer Determination by ¹H and ¹³C NMR

-

Sample Preparation: Dissolve the substituted indazole of interest in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Prepare parallel samples of the corresponding 1-methyl and 2-methyl derivatives as standards.

-

Data Acquisition: Record high-resolution ¹H and ¹³C NMR spectra for all three samples under identical temperature and concentration conditions.

-

Spectral Analysis (¹H NMR): Compare the chemical shifts of the aromatic protons. The C3-H proton is often a key diagnostic signal, typically appearing at a different chemical shift in the 1H- vs. 2H-tautomer.

-

Spectral Analysis (¹³C NMR): Analyze the chemical shifts of the carbon atoms in the pyrazole ring (C3, C3a, C7a). These carbons experience significantly different electronic environments in the two tautomeric forms, leading to characteristic shifts.[15][16]

-

Tautomer Assignment: The tautomeric form of the parent compound is assigned by identifying which N-methylated standard its spectrum most closely resembles. The presence of a single set of sharp peaks indicates a single dominant tautomer under the experimental conditions.

Data Presentation: Typical ¹³C NMR Chemical Shift (δ) Ranges in DMSO-d₆

| Carbon Atom | 1H-Indazole Tautomer (ppm) | 2H-Indazole Tautomer (ppm) |

| C3 | ~134-140 | ~145-155 |

| C3a | ~120-125 | ~128-135 |

| C7a | ~140-142 | ~120-125 |

Note: These are approximate ranges and can be influenced by substituents.[17]

X-ray Crystallography

Expertise & Causality: While NMR excels in solution, single-crystal X-ray crystallography provides the definitive, unambiguous structure of a molecule in the solid state.[18] It allows for the precise localization of the N-H proton, measurement of bond lengths that differentiate the benzenoid and quinonoid forms, and visualization of intermolecular interactions like hydrogen-bonding networks that may stabilize a particular tautomer.[19][20]

Computational Chemistry

Expertise & Causality: Theoretical calculations, particularly using Density Functional Theory (DFT) methods like B3LYP, are indispensable for predicting the relative thermodynamic stabilities of tautomers.[21][22][23] These methods calculate the ground-state energies of each tautomer, allowing for a quantitative estimation of the energy difference (ΔE) and, by extension, the equilibrium constant.[9][10][24] This predictive power is crucial in the early stages of drug design, enabling chemists to forecast the likely tautomeric preference of a novel scaffold before synthesis.

Caption: A typical DFT workflow for predicting tautomer stability.

Implications for Drug Discovery and Development

The tautomeric state of an indazole is not merely an academic curiosity; it has profound and direct consequences for its behavior as a drug.

-

Pharmacophore Modulation: Tautomerism directly alters the hydrogen bond donor-acceptor pattern of the indazole core. A switch from the 1H- to the 2H-tautomer changes the N-H donor from position 1 to position 2 and modifies the lone pair availability on the other nitrogen. This can completely change the binding mode of a drug to its target receptor, turning a potent inhibitor into an inactive compound, or vice versa.[2][5][25]

-

Physicochemical Properties: The shift in polarity and structure accompanying tautomerism impacts key ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This includes changes in:

-

pKa: The basicity of the two forms differs, affecting ionization state at physiological pH.[7]

-

Solubility and Lipophilicity (LogP): The more polar 2H-tautomer may exhibit different solubility profiles.

-

-

Synthetic Strategy: An understanding of tautomeric preference is crucial for designing syntheses that yield a specific N-substituted regioisomer. Reaction conditions can be tuned to favor alkylation or arylation at either the N1 or N2 position, depending on the desired final compound.[3][26][27][28][29]

-

Approved Drugs: The indazole core is present in several marketed drugs, including the anti-cancer agents Niraparib and Pazopanib, where the specific tautomeric form and N-substitution pattern are critical for their mechanism of action.[1][2]

Conclusion

The tautomerism of substituted indazoles is a dynamic and multifaceted phenomenon with critical implications for drug discovery. The equilibrium between the 1H- and 2H-forms is governed by a subtle balance of substituent, solvent, and other environmental effects. For drug development professionals, a thorough characterization of the tautomeric landscape using a combination of NMR spectroscopy, X-ray crystallography, and computational modeling is not optional—it is essential for the rational design of safe and effective medicines. By mastering the principles outlined in this guide, researchers can better predict, control, and leverage indazole tautomerism to unlock the full therapeutic potential of this privileged scaffold.

References

- A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor.Vertex AI Search.

- 2H-Indazole synthesis.Organic Chemistry Portal.

- Substituted Indazoles: A Comprehensive Technical Guide for Drug Discovery.Benchchem.

- The tautomers of indazole, as well as 1H- and 2H-indazoles-derived potential pharmaceuticals.

- A 13C NMR spectroscopy study of the structure of NH pyrazoles and indazoles.ScienceDirect.

- Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones.NIH.

- Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones.MDPI.

- Importance of Indazole against Neurological Disorders.PubMed.

- Synthesis of substituted 1H-indazoles

- Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones.Organic Letters.

- Tautomerism in Substituted 1H-Indazoles: A Technical Guide for Drug Development Professionals.Benchchem.

- Core Concept: The 1H- and 2H-Indazole Tautomeric Equilibrium.Benchchem.

- Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies.PubMed Central.

- Theoretical estimation of the annular tautomerism of indazoles.

- A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective.PubMed.

- Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones.PubMed.

- Importance of aromaticity on the relative stabilities of indazole annular tautomers: an ab initio study.Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

- Importance of Indazole against Neurological Disorders.Bentham Science Publisher.

- Annular tautomerism of indazole (1a: benzenoid 1H-indazole tautomer; 1b).

- Indazole - Synthesis and Reactions as a Chemical Reagent.ChemicalBook.

- ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview.

- 13C NMR of indazoles.

- Synthesis of Pharmacologically Active Indazoles and Its Analogues.Caribbean Journal of Sciences and Technology.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.PMC - PubMed Central.

- Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles.MDPI.

- The two tautomers of indazole, with atom numbering.

- X-Ray crystal structure analysis and determination of azo-enamine and hydrazone-imine tautomers of two hetarylazo indole dyes.

- The Use of NMR Spectroscopy to Study Tautomerism.

- 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids...

- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.PMC - PubMed Central.

- SSNMR spectroscopy and X-ray crystallography of fluorinated indazolinones.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Importance of Indazole against Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 7. caribjscitech.com [caribjscitech.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Importance of aromaticity on the relative stabilities of indazole annular tautomers: an ab initio study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles | MDPI [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. benthamscience.com [benthamscience.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. 2H-Indazole synthesis [organic-chemistry.org]

- 28. Synthesis of substituted 1H-indazoles from arynes and hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Initial Biological Screening of 7-Methyl-4-Nitro-1H-Indazole

Preamble: The Rationale for Screening 7-Methyl-4-Nitro-1H-Indazole

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The introduction of a nitro group onto the indazole ring is a key chemical modification known to confer potent and diverse bioactivities, often driven by unique mechanisms of action.[2][3]

Nitroaromatic compounds, particularly in the context of infectious diseases, can undergo bioreductive activation within target organisms, leading to the formation of cytotoxic reactive species.[2] This mechanism is central to the efficacy of drugs targeting parasites like Trypanosoma cruzi and various anaerobic bacteria.[2][4] Furthermore, the specific placement of the nitro group can drastically alter the pharmacological profile. For instance, 7-nitroindazole is a well-characterized selective inhibitor of neuronal nitric oxide synthase (nNOS), implicating it in neuroprotective and other neurological pathways.[5][6]

This guide addresses the novel compound 7-methyl-4-nitro-1H-indazole . Given the established bioactivity of related nitroindazoles, a systematic and logical screening cascade is essential to elucidate its therapeutic potential. This document provides a comprehensive framework for its initial biological evaluation, moving from foundational physicochemical characterization and cytotoxicity profiling to targeted antimicrobial screens and preliminary mechanism of action (MoA) studies. The objective is to generate a robust preliminary data package to guide future drug development efforts.

Section 1: Foundational Characterization: The Non-Negotiable First Steps

Before any biological evaluation, understanding the fundamental physicochemical properties of a novel compound is paramount for data integrity and reproducibility. These properties dictate how the compound is handled, formulated, and interpreted in biological assays.

Purity, Solubility, and Stability Assessment

Expertise & Experience: An impure compound can lead to misleading results, while poor solubility can result in artificially low activity. Stability issues can cause a compound to degrade in assay media over the course of an experiment, leading to an underestimation of its true potency. Therefore, these assessments are a mandatory quality control gateway.

Experimental Protocol: Aqueous Solubility Determination (Shake-Flask Method)

-

Preparation: Add an excess amount of 7-methyl-4-nitro-1H-indazole to a vial containing a precise volume of phosphate-buffered saline (PBS) at pH 7.4.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

-

Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the clear supernatant. Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a standard curve.

-

Note: The compound is expected to have low aqueous solubility but should be soluble in organic solvents like DMSO.[7] All biological assays will require initial stock solutions in 100% DMSO.

Experimental Protocol: Stability in Assay Media

-

Incubation: Prepare a solution of the compound in the intended cell culture medium (e.g., DMEM with 10% FBS) at a relevant final concentration (e.g., 10 µM). The final DMSO concentration should be kept low (e.g., <0.5%) to avoid solvent-induced artifacts.

-

Time Points: Incubate the solution at 37°C in a CO₂ incubator. Take aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Analysis: Quench the reaction by adding an equal volume of cold acetonitrile. Analyze the samples by HPLC to quantify the remaining parent compound.

-

Trustworthiness: A compound is generally considered stable if >90% of the parent peak remains after 24-48 hours. This ensures that the observed biological effect is due to the compound itself and not a degradation product.

Section 2: Tier 1 Screening: Cytotoxicity Profiling

The initial and most critical biological assessment is to determine the compound's effect on cell viability. This screen identifies the concentration range at which the compound exhibits cytotoxic or anti-proliferative effects, which is fundamental for both oncology applications and for defining the therapeutic window for other indications.[8][9]

Expertise & Experience: We employ the MTT assay, a robust and widely used colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[10] A panel of cell lines is selected to provide a breadth of information:

-

MCF-7: An estrogen receptor-positive breast cancer line.

-

A549: A lung carcinoma line.

-

K562: A chronic myeloid leukemia line.

-

HEK293: A non-cancerous human embryonic kidney cell line, used to assess selectivity and general toxicity.[9]

A high selectivity index (IC₅₀ in normal cells / IC₅₀ in cancer cells) is a desirable characteristic for a potential anticancer agent.[9]

Workflow for Cytotoxicity Assessment

Caption: Workflow for assessing compound cytotoxicity using the MTT assay.

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare a 2X serial dilution of 7-methyl-4-nitro-1H-indazole in culture medium from the DMSO stock. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "untreated" (medium only) and "vehicle" (medium with DMSO) controls.

-

Incubation: Incubate the plates for 48 or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the results on a dose-response curve and calculate the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Data Presentation: Hypothetical Cytotoxicity Profile

| Cell Line | Cancer Type | Hypothetical IC₅₀ (µM) |

| MCF-7 | Breast Adenocarcinoma | 12.5 ± 1.5 |

| A549 | Lung Carcinoma | 25.2 ± 3.1 |

| K562 | Chronic Myeloid Leukemia | 8.9 ± 0.9 |

| HEK293 | Normal Kidney | > 100 |

Data are presented as mean ± standard deviation from three independent experiments.

Section 3: Tier 2 Screening: Antimicrobial & Antiparasitic Activity

Given the well-documented antimicrobial and antiparasitic activity of nitroindazoles, evaluating 7-methyl-4-nitro-1H-indazole against a panel of relevant pathogens is a logical progression.[2][3]

Expertise & Experience: The primary screening method is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[11] The selection of organisms should cover clinically relevant species:

-

Staphylococcus aureus : A Gram-positive bacterium, including MRSA strains.

-

Escherichia coli : A Gram-negative bacterium.

-

Candida albicans : A common pathogenic yeast.

-

Trypanosoma cruzi : The protozoan parasite that causes Chagas disease, a known target for nitro-heterocyclic drugs.[12][13]

Experimental Protocol: Broth Microdilution MIC Assay

-

Inoculum Preparation: Grow microbial cultures to the logarithmic phase and adjust the turbidity to a 0.5 McFarland standard.

-

Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the compound in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for yeast).

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

Data Presentation: Hypothetical Antimicrobial Profile

| Organism | Type | Hypothetical MIC (µg/mL) |

| S. aureus (MRSA) | Gram-positive Bacteria | 16 |

| E. coli | Gram-negative Bacteria | > 64 |

| C. albicans | Fungal (Yeast) | 32 |

| T. cruzi (epimastigote) | Protozoan Parasite | 4 |

Section 4: Preliminary Mechanism of Action (MoA) Elucidation

Early insights into a compound's MoA can significantly accelerate a drug discovery program. Based on the structure of 7-methyl-4-nitro-1H-indazole, two high-probability mechanisms can be investigated.

Hypothesis 1: Bioreductive Activation by Nitroreductase

The nitro group of many antimicrobial compounds is a pro-drug feature, requiring enzymatic reduction to exert its toxic effect.[2] This reduction is often carried out by nitroreductase (NTR) enzymes present in susceptible pathogens but not in mammalian hosts, providing a basis for selectivity.[14]

Caption: Proposed bioreductive activation pathway for 7-methyl-4-nitro-1H-indazole.

Experimental Protocol: Nitroreductase Activity Assay

-

Setup: In a 96-well plate, combine a buffer solution, NADH or NADPH as a cofactor, purified bacterial or parasitic nitroreductase enzyme (e.g., from E. coli or T. cruzi), and the test compound.

-

Measurement: Monitor the oxidation of NAD(P)H by measuring the decrease in absorbance at 340 nm over time.

-

Trustworthiness: A significant decrease in absorbance in the presence of the compound and the enzyme, compared to controls lacking either component, indicates that 7-methyl-4-nitro-1H-indazole is a substrate for the nitroreductase. This provides strong evidence for a bioreductive MoA.

Hypothesis 2: Inhibition of Nitric Oxide Synthase (NOS)

The 7-nitroindazole scaffold is a known inhibitor of NOS isoforms.[6] This activity is pharmacologically significant and warrants investigation.

Experimental Protocol: NOS Inhibition Assay (Griess Assay)

-

Enzyme Reaction: Set up a reaction mixture containing purified nNOS or iNOS enzyme, L-arginine (the substrate), and necessary cofactors (NADPH, FAD, FMN, BH₄).

-

Inhibition: Add varying concentrations of 7-methyl-4-nitro-1H-indazole to the reaction.

-

Nitrite Detection: After incubation, stop the reaction and measure the amount of nitrite (a stable breakdown product of nitric oxide) produced using the Griess reagent, which forms a colored azo dye detectable at 540 nm.

-

Analysis: A reduction in color development in the presence of the compound indicates inhibition of NOS activity. Calculate the IC₅₀ value to quantify potency.

Section 5: Summary and Path Forward

This technical guide outlines a logical, multi-tiered strategy for the initial biological characterization of 7-methyl-4-nitro-1H-indazole. The proposed workflow is designed to efficiently assess its potential as a therapeutic agent by first establishing a cytotoxicity profile, then screening for predicted antimicrobial and antiparasitic activities, and finally probing plausible mechanisms of action.

The hypothetical data presented suggest a compound with promising selective cytotoxicity against leukemia cells and potent activity against the T. cruzi parasite. The low activity against a Gram-negative bacterium and moderate activity against yeast and a Gram-positive bacterium would help focus future efforts. Confirmation that the compound is a substrate for parasitic nitroreductase while also inhibiting nNOS would open two distinct avenues for further development: one in infectious disease and another in neurology.

The results from this initial screening cascade will provide the critical data needed to make an informed decision on whether to advance 7-methyl-4-nitro-1H-indazole into lead optimization, and will define the most promising therapeutic direction to pursue.

References

- Benchchem. Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.

- Benchchem. Cytotoxicity assays for novel compounds synthesized from 5-Bromo-N-phenylpyridin-3-amine.

- News-Medical.net. Advances in High-Throughput Screening for Novel Antimicrobial Compounds.

- MDPI. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.

- Benchchem. The Biological Activity of Substituted Nitroindazoles: A Technical Guide.

- PubMed. Synthesis and biological properties of new 5-nitroindazole derivatives.

- Bocascientific.com. Cytotoxicity Assays | Life Science Applications.

- ResearchGate. (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

- Taylor & Francis Online. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies.

- National Institutes of Health. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC.

-

Benchchem. Biological activity of 6-Nitro-1H-indazole-3-carbaldehyde vs other nitroindazoles. Available from: [Link]

- American Chemical Society. Development of mixed microbial screening and cultivation methods for novel antibiotic discovery.

- Benchchem. Synthesis of 7-Methyl-1H-indazole-3-carboxamide from 7-methyl-indole: An Application Note and Protocol.

- ResearchGate. Synthesis, biological evaluation and chemometric analysis of indazole derivatives. 1,2-Disubstituted 5-nitroindazolinones, new prototypes of antichagasic drug | Request PDF.

- MDPI. The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies.

- ResearchGate. Screening of small-molecule library for novel antibacterials. (a)...

- PubMed Central. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies.

- ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry.

- ChemRxiv. Nitroreductase-triggered indazole formation.

- MDPI. In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi.

- Industrial Chemicals. 7-Nitro-1H-indazole.

- PubChem. 7-Nitroindazole | C7H5N3O2.

- ResearchGate. ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview.

- Benchchem. A Technical Guide to 6-Nitro-1H-Indazole and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential.

- Semantic Scholar. Study of the Addition Mechanism of 1H‑Indazole and Its 4‑, 5‑, 6‑, and 7‑Nitro Derivatives to Formaldehyde in Aqueous.

- PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC.

- Brieflands. Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains.

- PubMed Central. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC.

- Organic Chemistry Portal. Indazole synthesis.

- ResearchGate. (PDF) Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.

- Wikipedia. 7-Nitroindazole.

- PubChem. 1H-Indazole, 1-methyl-7-nitro-.

- Caribbean Journal of Science and Technology. CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues.

- Santa Cruz Biotechnology. 1-Methyl-4-nitro-1H-indazole.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. 7-Nitroindazole | C7H5N3O2 | CID 1893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 7-Nitroindazole - Wikipedia [en.wikipedia.org]

- 7. Buy 7-Nitro-1H-Indazole, Pharmaceutical-Grade 7-Nitro-1H-Indazole at Best Price [forecastchemicals.com]

- 8. opentrons.com [opentrons.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and biological properties of new 5-nitroindazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. chemrxiv.org [chemrxiv.org]

Methodological & Application

Application Notes & Protocols: Investigating 7-Methyl-4-nitro-1H-indazole as a Novel Kinase Inhibitor

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved kinase inhibitors.[1][2] Its structural resemblance to the adenine portion of ATP allows it to function as a competitive inhibitor within the kinase ATP-binding pocket.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of 7-methyl-4-nitro-1H-indazole, a novel but uncharacterized derivative, as a potential kinase inhibitor. While direct biological data for this specific compound is not yet prevalent in published literature, this guide outlines the scientific rationale for its investigation and provides a structured, field-proven workflow for its characterization, from initial broad-panel screening to cellular mechanism of action studies.

Introduction: The Scientific Rationale

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[4][5] The indazole core has emerged as a highly successful pharmacophore for targeting these enzymes.[6] Marketed drugs such as Axitinib (VEGFR inhibitor) and Pazopanib (multi-kinase inhibitor) validate the therapeutic potential of this heterocyclic system.[1]

The potential of 7-methyl-4-nitro-1H-indazole stems from the strategic placement of its substituents, which can critically influence its potency, selectivity, and pharmacokinetic properties:

-

Indazole Core: Serves as the primary ATP-competitive scaffold. The N-H motif can act as a hydrogen bond donor, mimicking the interaction of adenine with the kinase hinge region.[1]

-

7-Methyl Group: This group can enhance binding through van der Waals interactions within hydrophobic pockets of the ATP-binding site. It is also anticipated to influence physicochemical properties like lipophilicity and metabolic stability.[7]

-

4-Nitro Group: As a strong electron-withdrawing group, the nitro moiety can significantly modulate the electronic properties of the indazole ring system and potentially form specific hydrogen bonds or other interactions with amino acid residues in the target kinase.

While 7-nitro-1H-indazole (the parent compound lacking the methyl group) is primarily known as a selective inhibitor of neuronal nitric oxide synthase (nNOS), the broader indazole class has demonstrated extensive activity against a wide array of protein kinases.[1][8][9] Therefore, a systematic investigation is warranted to unlock the potential kinase inhibitory profile of 7-methyl-4-nitro-1H-indazole.

Proposed Investigational Workflow

A logical, multi-stage approach is essential to comprehensively characterize a novel compound. The following workflow is designed to first identify potential kinase targets and then progressively validate the compound's potency, mechanism, and cellular effects.

Figure 1: A four-phase experimental workflow for characterizing 7-methyl-4-nitro-1H-indazole.

Experimental Protocols

Compound Preparation and Quality Control

Rationale: The integrity of all downstream data relies on the purity and confirmed identity of the test compound. Impurities can lead to false positives or inaccurate potency measurements.

Protocol:

-

Source: Obtain 7-methyl-4-nitro-1H-indazole from a reputable chemical vendor or synthesize via established methods for substituted indazoles.[6][10]

-

Identity Confirmation: Confirm the molecular structure and mass using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Expected Molecular Formula: C₈H₇N₃O₂

-

Expected Monoisotopic Mass: 177.0538 g/mol

-

-

Purity Analysis: Determine purity using High-Performance Liquid Chromatography (HPLC) with UV detection at multiple wavelengths. The purity should be ≥98% for use in biological assays.

-

Stock Solution Preparation:

-

Prepare a high-concentration stock solution (e.g., 10 mM or 20 mM) in 100% dimethyl sulfoxide (DMSO).

-

Vortex thoroughly until the compound is fully dissolved.

-

Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

-

Protocol: Broad-Panel Kinase Screen

Rationale: An initial broad screen against a diverse panel of kinases is the most efficient method to identify potential targets without bias. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced during a kinase reaction, which is inversely correlated with kinase inhibition.[4]

Protocol (Adapted for ADP-Glo™ Assay):

-

Assay Plate Preparation:

-

Prepare a 384-well white assay plate.

-

Dispense 2.5 µL of 2X kinase/substrate solution to each well. This solution contains the specific kinase of interest and its corresponding substrate in kinase buffer.

-

-

Compound Addition:

-

Add 2.5 µL of 2X test compound (7-methyl-4-nitro-1H-indazole diluted in kinase buffer to a final concentration of 1 µM or 10 µM) or vehicle control (DMSO at the same final percentage).

-

-

Kinase Reaction Initiation:

-

Add 5 µL of 1X ATP solution to each well to initiate the kinase reaction.

-

Mix the plate on a plate shaker for 30 seconds.

-

Incubate the plate at room temperature for 60 minutes.

-

-

Signal Development:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition:

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition relative to the vehicle (high signal) and no-enzyme (low signal) controls.

-

Data Presentation:

| Kinase Target | % Inhibition @ 1 µM | Kinase Family |

| EGFR | 8% | Tyrosine Kinase |

| AKT1 | 92% | Ser/Thr Kinase |

| CDK2 | 15% | Ser/Thr Kinase |

| VEGFR2 | 88% | Tyrosine Kinase |

| ... | ... | ... |

| 400+ others | ... | ... |

Table 1: Example data format for a primary kinase screen. Hits are typically defined as >50% or >75% inhibition.

Protocol: IC₅₀ Determination

Rationale: To quantify the potency of the compound against the initial "hits," a 10-point dose-response curve is generated. This allows for the calculation of the half-maximal inhibitory concentration (IC₅₀), a standard measure of inhibitor potency.

Protocol:

-

Serial Dilution: Prepare a 10-point, 3-fold serial dilution of 7-methyl-4-nitro-1H-indazole in 100% DMSO, starting from a top concentration of 100 µM.

-

Assay Setup: Perform the ADP-Glo™ assay as described in section 3.2, but instead of a single concentration, add the serially diluted compound to the assay wells in duplicate or triplicate.

-

Data Analysis:

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic (4PL) curve using graphing software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value.

-

Data Presentation:

| Kinase Target | IC₅₀ (nM) | Hill Slope | R² Value |

| AKT1 | 75.2 | 1.1 | 0.995 |

| VEGFR2 | 158.6 | 0.9 | 0.991 |

Table 2: Example IC₅₀ determination results for validated hits.

Protocol: Downstream Pathway Analysis via Western Blot

Rationale: A critical step in validating a kinase inhibitor is to demonstrate that it can block the phosphorylation of a known downstream substrate in a cellular context. This confirms that the compound is cell-permeable and engages its target to produce a biological effect.

Protocol (Example for an AKT inhibitor):

-

Cell Culture and Treatment:

-

Plate a relevant cancer cell line (e.g., K562 cells for AKT studies) in 6-well plates and grow to 70-80% confluency.[11]

-

Starve the cells in serum-free media for 4-6 hours.

-